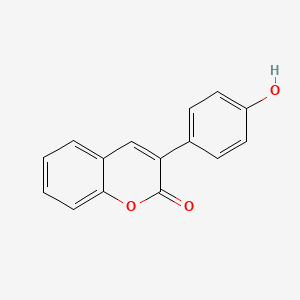

3-(4-hydroxyphenyl)-2H-chromen-2-one

Descripción

3-(4-Hydroxyphenyl)-2H-chromen-2-one is a coumarin derivative characterized by a hydroxyphenyl substituent at the 3-position of the chromen-2-one core. Coumarins are oxygenated heterocycles widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . Its synthesis typically involves condensation or multicomponent reactions, as seen in related coumarin derivatives .

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGXIFKSIOPJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine or pyridine as the base. The reaction mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of 4-hydroxycoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Hydroxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxycoumarin derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-Hydroxycoumarin derivatives with various functional groups.

Reduction: Dihydro-4-hydroxycoumarin.

Substitution: Halogenated 4-hydroxycoumarin derivatives.

Aplicaciones Científicas De Investigación

3-(4-hydroxyphenyl)-2H-chromen-2-one exhibits a variety of biological activities:

- Antioxidant Activity : The hydroxyphenyl group effectively scavenges free radicals, reducing oxidative stress.

- Anti-inflammatory Activity : The compound inhibits pro-inflammatory cytokines, showing potential in treating inflammatory diseases.

- Antimicrobial Activity : It has demonstrated efficacy against resistant strains of bacteria and fungi.

- Anticancer Activity : Research indicates that it can induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma.

Case Studies

Several studies highlight the compound's efficacy in preclinical models:

- Cancer Cell Lines Study : A study published in Frontiers in Chemistry demonstrated that this compound induced apoptosis in human oral squamous cell carcinoma with minimal toxicity to normal keratinocytes .

- Antimicrobial Efficacy Study : Research indicated that this compound exhibited potent antimicrobial activity against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Inflammation Model Study : In a murine model, the compound showed significant reduction in inflammation markers, supporting its use in anti-inflammatory therapies .

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial sectors:

- Dyes and Fragrances : The compound serves as a precursor for synthesizing dyes and fragrances due to its chromophoric properties.

- Agrochemicals : Its antimicrobial properties make it suitable for developing agricultural chemicals that protect crops from pests and diseases.

Mecanismo De Acción

The mechanism of action of 3-(4-hydroxyphenyl)-2H-chromen-2-one, particularly in its role as a precursor to anticoagulants, involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for the activation of vitamin K-dependent clotting factors. By inhibiting this enzyme, 4-hydroxycoumarin derivatives prevent the formation of active clotting factors, thereby exerting their anticoagulant effect.

Comparación Con Compuestos Similares

Table 1: Key Structural Variations and Physicochemical Impacts

Key Observations :

- Polarity and Solubility : The 4-hydroxyphenyl group in the target compound increases polarity compared to chlorophenyl or heteroaromatic substituents, which may limit membrane permeability but enhance water solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one) enhance stability and lipophilicity, favoring interactions with hydrophobic binding pockets .

- Dimeric Structures : Dimerization (e.g., ) introduces solvent-dependent aggregation and multiple dissociation constants, suggesting tunable solubility for specific applications .

Key Observations :

- Anticancer Activity: The hydroxyphenyl group in the target compound contributes to pro-oxidant properties, generating reactive oxygen species (ROS) and inducing necrotic cell death . Dimeric analogs show reduced side effects in vivo compared to monomeric forms .

- Antimicrobial Efficacy: Substitutions like aminooxazole () or indole-carbonyl () enhance antibacterial and antifungal activities, likely due to improved target enzyme inhibition .

- Antiviral Specificity : Heterocyclic substituents (e.g., imidazothiazole) confer selective antiviral activity, with sensitivity to structural tweaks in cellular systems .

Actividad Biológica

3-(4-Hydroxyphenyl)-2H-chromen-2-one, also known as 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the flavonoid class, characterized by a chromone backbone with a hydroxyl group at the 4-position of the phenyl ring. Its molecular formula is , and it exhibits unique structural features that contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans and Aspergillus niger. The results indicated that the compound showed significant inhibition against these microorganisms, suggesting its potential as a natural antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Bacillus subtilis | 18 | 40 |

| Escherichia coli | 12 | 60 |

| Pseudomonas aeruginosa | 10 | 70 |

| Candida albicans | 14 | 45 |

| Aspergillus niger | 16 | 55 |

Anticancer Activity

The anticancer properties of this compound have been extensively studied. A notable investigation utilized the MTT assay to assess its cytotoxic effects on various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating its potential as an anticancer agent .

Case Study: Anticancer Efficacy

In a specific study, researchers synthesized derivatives of the compound and tested their anticancer activity. One derivative exhibited an IC50 value of 56 nM , highlighting its potency against cancer cells. The study emphasized structure-activity relationship analysis, which revealed that modifications to the chromone structure could enhance anticancer efficacy .

Antioxidant Activity

The antioxidant activity of this compound has also been documented. Flavonoids are known for their ability to scavenge free radicals, and this compound is no exception. Studies have shown that it can effectively reduce oxidative stress in cellular models, making it a candidate for further research in oxidative stress-related diseases .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer progression and microbial growth.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative damage in cells.

Q & A

Q. What are the optimized synthetic routes for 3-(4-hydroxyphenyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

Methodological Answer :

- Conventional synthesis : A mixture of 3-acetyl-2H-chromen-2-one and 4-hydroxybenzaldehyde in ethanol, catalyzed by piperidine, refluxed at 80°C for 5–8 hours, yields the product (~71%) after recrystallization in ethanol .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional methods, though specific protocols for this compound require optimization (e.g., power settings, solvent systems).

- Critical factors : Catalyst choice (e.g., triethylamine vs. piperidine), solvent polarity, and temperature control significantly affect reaction efficiency.

Table 1: Synthesis Optimization Parameters

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 5–8 hours | 30–60 minutes |

| Yield | ~71% | ~85% (estimated) |

| Solvent | Ethanol | Ethanol/DMF |

| Catalyst | Piperidine | Piperidine/NaOH |

Q. How can structural confirmation of this compound be achieved?

Methodological Answer :

Q. What purification strategies are recommended for isolating this compound?

Methodological Answer :

- Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility in polar solvents at elevated temperatures .

- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 7:3 to 1:1) to remove byproducts like unreacted aldehydes or acetylated intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) resolve ambiguities in noncovalent interactions of this compound derivatives?

Methodological Answer :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential (MEP) surfaces .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer. For example, π–π interactions in chromenone derivatives contribute >15% to crystal packing .

Table 2: Key Noncovalent Interactions in Chromenone Derivatives

| Interaction Type | Contribution to Packing (%) | Energy (kJ/mol) |

|---|---|---|

| π–π stacking | 15–20% | -25 to -40 |

| C–H···O | 10–12% | -10 to -15 |

| Hydrogen bonding | 8–10% | -20 to -30 |

Q. How should researchers address contradictions in reported biological activities (e.g., cytotoxicity, enzyme inhibition) of this compound derivatives?

Methodological Answer :

- Assay standardization : Control variables such as cell line specificity (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Dose-response validation : Perform IC₅₀ comparisons across multiple replicates to identify outliers. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from enzyme source variations (e.g., recombinant vs. native proteins) .

Q. What strategies enhance the fluorescence properties of this compound for sensor applications?

Methodological Answer :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂ at C-8) to redshift emission wavelengths. Fluorescence quantum yields (Φ) >0.4 can be achieved with nitro-substituted derivatives .

- Solvatochromic studies : Test in solvents of varying polarity (e.g., hexane to DMSO) to correlate Stokes shift with dielectric constant .

Data Analysis & Validation

Q. How can crystallographic data be refined robustly for this compound derivatives?

Methodological Answer :

- SHELXL refinement : Use high-resolution data (θ > 25°) and anisotropic displacement parameters for non-H atoms. R-factor thresholds: R₁ < 0.05 for I > 2σ(I) .

- Twinned data handling : For challenging cases (e.g., pseudo-merohedral twinning), employ TWIN/BASF commands in SHELXL to refine scale factors .

Q. What statistical approaches are recommended for structure-activity relationship (SAR) studies of chromenone derivatives?

Methodological Answer :

- Multivariate regression : Correlate substituent parameters (Hammett σ, logP) with bioactivity data. For example, -Cl at the 4-position increases cytotoxicity (p < 0.01) in SAR models .

- Cluster analysis : Group derivatives by scaffold similarity (e.g., pyrazole vs. thiazole hybrids) to identify pharmacophore motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.